molecular formula C9H13N3O B3214878 2-Amino-N-methyl-N-pyridin-3-ylmethyl-acetamide CAS No. 1154667-37-4

2-Amino-N-methyl-N-pyridin-3-ylmethyl-acetamide

Cat. No.: B3214878
CAS No.: 1154667-37-4
M. Wt: 179.22
InChI Key: FNLRHTGAMUOFRB-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-N-pyridin-3-ylmethyl-acetamide is a chemical compound of interest in medicinal and organic chemistry research. Its structure, featuring a pyridine ring and an acetamide backbone, is often explored as a building block or intermediate in the development of novel bioactive molecules . Compounds with similar N-(pyridinylmethyl)acetamide scaffolds are investigated for their potential to act as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus compounds, which is a critical area of research for developing antidotes against nerve agent poisoning . Furthermore, related acetamide derivatives have been utilized in the synthesis of metal complexes, such as those with copper(II), which are then evaluated for their antimicrobial properties against various bacterial and fungal species . The pyridine and methylamino groups in its structure provide potential coordination sites for metal ions, making it a candidate for the synthesis of coordination complexes with potential catalytic or material science applications . Researchers value this compound for its versatility as a molecular precursor. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-amino-N-methyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-12(9(13)5-10)7-8-3-2-4-11-6-8/h2-4,6H,5,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLRHTGAMUOFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=CC=C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-N-pyridin-3-ylmethyl-acetamide typically involves the reaction of pyridine derivatives with methylamine and acetic anhydride. One common method includes the following steps:

    Starting Materials: Pyridine-3-carboxylic acid, methylamine, and acetic anhydride.

    Reaction Conditions: The reaction is carried out under reflux conditions with a suitable solvent such as ethanol or methanol.

    Procedure: Pyridine-3-carboxylic acid is first converted to its acyl chloride derivative using thionyl chloride. This intermediate is then reacted with methylamine to form the corresponding amide. Finally, the amide is treated with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-N-pyridin-3-ylmethyl-acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The pyridinyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Halogenated pyridinyl derivatives.

Scientific Research Applications

2-Amino-N-methyl-N-pyridin-3-ylmethyl-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-N-pyridin-3-ylmethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents on Pyridine Ring Acetamide Modifications Key Functional Groups CAS/References
2-Amino-N-methyl-N-pyridin-3-ylmethyl-acetamide None (parent pyridine) N-methyl, N-(pyridin-3-ylmethyl), 2-amino Amino, methyl, pyridine Not explicitly provided
2-Cyano-N-[(methylamino)carbonyl]acetamide None Cyano, methylamino carbonyl Cyano, carbonyl, methylamino [6972-77-6]
N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide 2-hydroxy, 5-iodo Unmodified acetamide Hydroxy, iodo, acetamide Listed on pg. 157
N-(3-Hydroxypyridin-2-yl)acetamide 3-hydroxy Unmodified acetamide Hydroxy, acetamide Listed on pg. 23

Key Observations:

Functional Group Diversity: The target compound’s 2-amino group distinguishes it from analogs like 2-Cyano-N-[(methylamino)carbonyl]acetamide, which features a cyano group. N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide incorporates iodine, a heavy atom that may increase molecular weight and influence spectroscopic properties (e.g., X-ray diffraction suitability) .

Steric and Electronic Effects: The N-methyl and N-(pyridin-3-ylmethyl) groups in the target compound introduce steric hindrance, which could reduce rotational freedom and alter binding affinities in biological systems compared to simpler analogs like N-(3-Hydroxypyridin-2-yl)acetamide .

Toxicological Considerations: Evidence for 2-Cyano-N-[(methylamino)carbonyl]acetamide notes that toxicological data are incomplete . This lack of data is likely a common limitation across structurally related compounds, including the target molecule.

Synthetic Accessibility: Pyridine derivatives with hydroxy or iodo substituents (e.g., N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide) often require multi-step syntheses involving halogenation or protection/deprotection strategies . In contrast, the target compound’s amino group may simplify synthesis via direct alkylation or reductive amination.

Biological Activity

2-Amino-N-methyl-N-pyridin-3-ylmethyl-acetamide, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N2C_9H_{12}N_2 with a molecular weight of approximately 179.22 g/mol. The compound features an amino group, a methyl group, and a pyridine ring, contributing to its reactivity and biological properties.

The biological activity of this compound involves interactions with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thereby preventing substrate access. Additionally, it may modulate receptor activity as an agonist or antagonist depending on the receptor involved.

Key Mechanisms:

  • Enzyme Inhibition : The compound inhibits enzymes critical to disease pathways, potentially impacting cancer cell proliferation.
  • Receptor Modulation : It interacts with various receptors, influencing signal transduction pathways that regulate cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has been studied for its potential to inhibit microbial growth.
  • Anticancer Properties : It shows promise in inhibiting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have evaluated the anticancer effects of this compound:

StudyFindings
Liu et al. (2021)Demonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values indicating potent activity against specific cancer lines .
Zhang et al. (2020)Reported the compound's ability to induce apoptosis in hypopharyngeal tumor cells, showing better efficacy than standard treatments like bleomycin .
Chou et al. (2017)Highlighted the compound's selective inhibition of specific enzymes involved in cancer progression, suggesting a multi-targeted approach for therapy .

Comparative Analysis

When compared to similar compounds such as 2-Aminopyrimidine derivatives and Indole derivatives, this compound exhibits unique interactions due to its specific structural features. This specificity enhances its potential for further pharmaceutical development.

Comparison Table

Compound TypeStructural FeaturesBiological Activity
2-Aminopyrimidine DerivativesAmino group + pyrimidine ringAntimicrobial, anticancer
Indole DerivativesIndole ring structureVarying biological activities
This compound Amino group + methyl + pyridine ringAntimicrobial, potent anticancer

Q & A

Q. What are the optimal synthetic routes for 2-Amino-N-methyl-N-pyridin-3-ylmethyl-acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of pyridine-containing acetamides typically involves substitution and condensation reactions. For example, pyridinemethanol derivatives can react with halogenated intermediates under alkaline conditions to form key intermediates, followed by reduction (e.g., iron powder in acidic media) and condensation with cyanoacetic acid using coupling agents like EDC or DCC . Temperature control (e.g., 60–80°C) and solvent selection (e.g., dichloromethane or DMF) are critical for minimizing side reactions. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

  • Methodological Answer : Employ 1H/13C NMR spectroscopy in deuterated solvents to confirm substituent positions and stereochemistry. For crystallographic validation, use SHELXL for small-molecule refinement and cross-validate with Mercury CSD to compare bond lengths/angles against the Cambridge Structural Database (CSD) . Mass spectrometry (HRMS) provides molecular weight confirmation, while IR spectroscopy identifies functional groups like amides (1650–1700 cm⁻¹) .

Q. What purification strategies are recommended to isolate this compound from complex reaction mixtures?

  • Methodological Answer : Use gradient elution in flash chromatography (silica gel, ethyl acetate/hexane) for preliminary separation. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water) achieves high resolution. Recrystallization from ethanol/water mixtures improves crystalline purity, monitored by TLC or HPLC .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights . For bioactivity, use AutoDock Vina to model interactions with target proteins (e.g., kinases), validating docking poses with molecular dynamics simulations (e.g., GROMACS) .

Q. How to resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Methodological Answer : Cross-validate NMR-derived conformers with X-ray diffraction data. If discrepancies arise (e.g., tautomerism), use SHELXE for phase refinement and Mogul (CSD tool) to analyze steric strain or hydrogen-bonding patterns . Dynamic NMR experiments (variable-temperature or 2D EXSY) can detect equilibrium states in solution .

Q. What experimental approaches elucidate the reaction mechanisms of this compound in catalytic processes?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies (e.g., deuterated substrates) to identify rate-determining steps. Use in situ FTIR or Raman spectroscopy to monitor intermediate formation. For asymmetric reactions, employ chiral HPLC or X-ray crystallography of catalytic intermediates .

Q. How to design in vitro assays to evaluate the pharmacological potential of this compound?

  • Methodological Answer : Prioritize cell viability assays (MTT or resazurin) against cancer/primary cell lines. For target-specific activity, use fluorescence polarization or SPR to measure binding affinity (e.g., kinase inhibition). Metabolic stability can be assessed via microsomal incubation (CYP450 enzymes) with LC-MS analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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